![molecular formula C13H12N2O2 B11793996 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine is an organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyridine ring
准备方法
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine typically involves multiple steps:
Starting Material: The synthesis often begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
化学反应分析
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products depend on the type of reaction, such as oxides from oxidation, reduced amines from reduction, and substituted pyridines from substitution reactions
科学研究应用
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects .
作用机制
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate specific signaling pathways, potentially leading to therapeutic effects
相似化合物的比较
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can be compared with similar compounds to highlight its uniqueness:
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N2O2/c14-10-2-1-5-15-13(10)9-3-4-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7,14H2 |
InChI 键 |
SQTRVZFDMHCNIH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(C=CC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


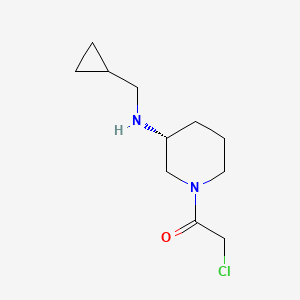


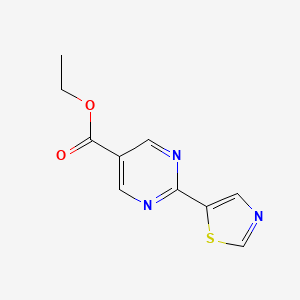
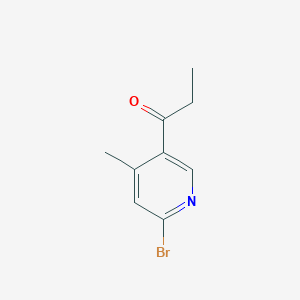
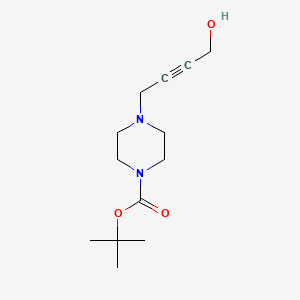
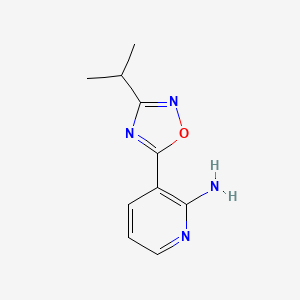
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
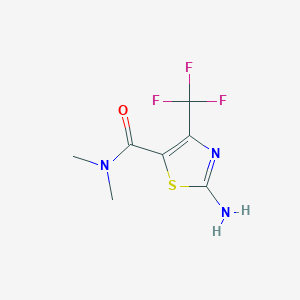
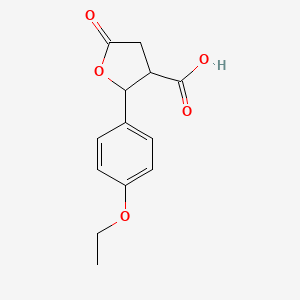
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)

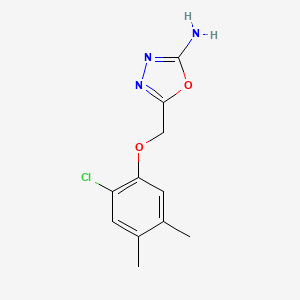
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)
